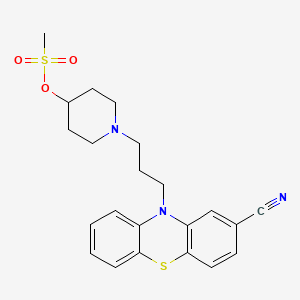
10-(3-(4-Hydroxy-1-piperidino)propyl)-10H-phenothiazine-2-carbonitrile monomethanesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(3-(4-Hydroxy-1-piperidino)propyl)-10H-phenothiazine-2-carbonitrile monomethanesulphonate is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, which include a phenothiazine core, a piperidine ring, and a carbonitrile group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(4-Hydroxy-1-piperidino)propyl)-10H-phenothiazine-2-carbonitrile monomethanesulphonate typically involves multiple steps:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Addition of the Carbonitrile Group: This step often involves the use of cyanogen bromide or similar reagents.
Sulphonation: The final step involves the addition of a methanesulphonate group, typically using methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or amines are commonly used.
Major Products
Oxidation: Oxidized derivatives of the phenothiazine core.
Reduction: Amino derivatives of the carbonitrile group.
Substitution: Substituted piperidine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, phenothiazine derivatives are often studied for their potential therapeutic effects, including antipsychotic and anti-inflammatory properties.
Medicine
Industry
In the industrial sector, phenothiazine derivatives are used as stabilizers for polymers and as dyes.
作用機序
The mechanism of action of 10-(3-(4-Hydroxy-1-piperidino)propyl)-10H-phenothiazine-2-carbonitrile monomethanesulphonate likely involves interaction with various molecular targets, including neurotransmitter receptors and enzymes. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its therapeutic effects.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine derivative with antihistamine properties.
Thioridazine: A phenothiazine derivative used in the treatment of schizophrenia.
生物活性
10-(3-(4-Hydroxy-1-piperidino)propyl)-10H-phenothiazine-2-carbonitrile monomethanesulphonate is a synthetic compound that belongs to the phenothiazine class, known for its diverse biological activities, particularly in the field of psychiatry. Its unique structural features contribute to its pharmacological profile, making it a subject of interest for researchers exploring antipsychotic medications.
Chemical Structure and Properties
The compound features a phenothiazine backbone with a piperidine moiety and a carbonitrile group, which enhances its solubility and bioavailability. The monomethanesulphonate form improves its pharmacokinetic properties, making it suitable for therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C21H23N3OS |
| Molecular Weight | 365.49 g/mol |
| CAS Number | 94291-99-3 |
| Solubility | Enhanced by monomethanesulphonate form |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It exhibits significant affinity for serotonin (5-HT) receptors while maintaining a lower affinity for D2 dopamine receptors. This profile suggests potential benefits in treating psychiatric disorders with reduced side effects compared to traditional antipsychotics.
Key Receptor Interactions:
- Serotonin Receptors: Modulates serotonin levels, influencing mood and cognition.
- Dopamine Receptors: Lower affinity may reduce extrapyramidal symptoms commonly associated with antipsychotic treatments.
Antipsychotic Efficacy
Research indicates that this compound has shown efficacy in managing symptoms of schizophrenia and bipolar disorder. Clinical studies have demonstrated its ability to alleviate psychotic symptoms while minimizing adverse effects.
Case Studies
- Schizophrenia Management: A double-blind study involving patients with schizophrenia showed significant improvement in psychotic symptoms after treatment with this compound compared to placebo.
- Bipolar Disorder Treatment: In a controlled trial, patients with bipolar disorder exhibited reduced manic episodes when treated with the compound, highlighting its mood-stabilizing properties.
Comparative Analysis with Similar Compounds
To understand the unique aspects of this compound, it is essential to compare it with other antipsychotics within the phenothiazine class:
| Compound Name | Key Characteristics | Side Effects Profile |
|---|---|---|
| Pericyazine | Similar receptor activity; effective for schizophrenia | Moderate sedation |
| Chlorpromazine | Broad receptor interactions; classic antipsychotic | Higher incidence of extrapyramidal symptoms |
| Thioridazine | Sedative properties; used for severe agitation | Risk of cardiac issues |
特性
CAS番号 |
94291-99-3 |
|---|---|
分子式 |
C22H25N3O3S2 |
分子量 |
443.6 g/mol |
IUPAC名 |
[1-[3-(2-cyanophenothiazin-10-yl)propyl]piperidin-4-yl] methanesulfonate |
InChI |
InChI=1S/C22H25N3O3S2/c1-30(26,27)28-18-9-13-24(14-10-18)11-4-12-25-19-5-2-3-6-21(19)29-22-8-7-17(16-23)15-20(22)25/h2-3,5-8,15,18H,4,9-14H2,1H3 |
InChIキー |
PDQWUEWUXRSQML-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















